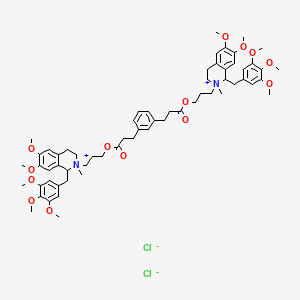
5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Biochemical Activity
Compounds containing the 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione structure have demonstrated significant antioxidant and antiradical activities. These properties are beneficial in improving the overall condition and biochemical processes in patients subjected to high doses of radiation. The compounds are compared to biogenic amino acids like cysteine due to their free SH-group, indicating a potential for biochemical applications that involve antioxidant mechanisms (А. G. Kaplaushenko, 2019).
Therapeutic and Biological Potential
1,2,4-Triazole derivatives, including 5-furyl variants, have been explored for their diverse biological activities. These compounds have shown promise in the development of new drugs with a range of therapeutic effects such as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility in structural variations provides numerous opportunities for creating novel therapeutic agents with significant clinical implications (V. Ferreira et al., 2013).
Energetic Material Applications
The research on 5-nitro derivatives of 1,2,4-triazole has highlighted the potential of these compounds in energetic material applications. These studies focus on the crystal structure, thermolysis, and the potential of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one) as a high-energetic material, revealing possibilities for using this compound derivatives in similar contexts (Gurdip Singh & S. Felix, 2003).
Application in Material Science
The 1,2,4-triazole derivatives have found applications beyond pharmaceuticals, extending into material science, particularly in the development of corrosion inhibitors for various metal surfaces. The regioselective preparation of 1,4-disubstituted 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition reactions has demonstrated their efficacy as environmentally friendly and effective corrosion inhibitors, suggesting potential industrial applications for this compound derivatives (Meryem Hrimla et al., 2021).
Future Directions
The future directions for research on 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione could include further studies on its synthesis, properties, and potential applications . Given its potential therapeutic and environmental applications, it could be of interest in fields such as medicinal chemistry and environmental science.
Mechanism of Action
Target of Action
Triazole derivatives have been associated with diverse pharmacological activities .
Mode of Action
It is known that triazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Triazole derivatives have been shown to possess diverse biological activities, suggesting they may affect multiple pathways .
Properties
IUPAC Name |
5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFBWTHPDGFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189305 | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35771-65-4 | |
| Record name | 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35771-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















